1-(Methoxymethoxy)undecane
Description
1-(Methoxymethoxy)undecane is an ether derivative featuring a methoxymethoxy group (-OCH2OCH3) attached to the terminal carbon of an undecane (C11) chain. This compound is structurally characterized by its bifunctional ether linkage, which enhances polarity compared to simpler methoxy or ethoxy analogs. The methoxymethoxy group may confer unique solubility and reactivity properties, making it valuable as a solvent or intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
79128-66-8 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(methoxymethoxy)undecane |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-12-15-13-14-2/h3-13H2,1-2H3 |
InChI Key |
IGDQPXHHWNAQJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)undecane can be synthesized through the methoxymethylation of undecanol. The process involves the reaction of undecanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 1-(Methoxymethoxy)undecane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methoxymethylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Methoxymethoxy)undecane can yield undecanol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Undecanal or undecanoic acid.
Reduction: Undecanol.
Substitution: Various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethoxy)undecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)undecane involves its interaction with molecular targets through its methoxymethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Hydrogen Bonding: The methoxymethoxy group can form hydrogen bonds with other molecules, affecting their stability and reactivity.
Non-Covalent Interactions: The compound can engage in van der Waals interactions and dipole-dipole interactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
Key Findings :
- Ethoxy derivatives (e.g., 1-Ethoxyundecane) exhibit lower polarity, making them suitable for non-polar applications like coatings .
Chain Length Effects
Table 2: Chain Length Comparison
Key Findings :
Table 3: Hazard Comparison
Key Findings :
- Ethers like 1-(Methoxymethoxy)undecane generally exhibit lower acute toxicity compared to amines (e.g., 1-Aminoundecane) but may cause irritation .
- Proper handling (gloves, ventilation) is critical for all compounds to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
